molecular formula C8H14ClNO B1201394 Tropanon hydrochloride CAS No. 4827-85-4

Tropanon hydrochloride

Cat. No.: B1201394
CAS No.: 4827-85-4
M. Wt: 175.65 g/mol
InChI Key: HUGYQXFQBHWMQD-UHFFFAOYSA-N
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Description

Tropanon hydrochloride (CAS 4827-85-4), also known as tropanone hydrochloride or 3-tropanone hydrochloride, is a bicyclic tertiary amine with the molecular formula C₈H₁₃NO·HCl (molecular weight: 175.68 g/mol) . Its structure comprises a tropane backbone (8-azabicyclo[3.2.1]octan-3-one) substituted with a ketone group at position 2. The compound exhibits acute toxicity, with an intraperitoneal LD₅₀ of 430 mg/kg in mice, though its specific therapeutic applications remain unclear .

Properties

CAS No.

4827-85-4

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octan-3-one;hydrochloride

InChI

InChI=1S/C8H13NO.ClH/c1-9-6-2-3-7(9)5-8(10)4-6;/h6-7H,2-5H2,1H3;1H

InChI Key

HUGYQXFQBHWMQD-UHFFFAOYSA-N

SMILES

CN1C2CCC1CC(=O)C2.Cl

Canonical SMILES

CN1C2CCC1CC(=O)C2.Cl

Related CAS

532-24-1 (Parent)

Synonyms

3-tropinone
3-tropinone hydrobromide
3-tropinone hydrochloride
tropinone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nortropinyl Benzilate Hydrochloride (Trospium Chloride Related Compound B)

  • Molecular Formula: C₂₁H₂₃NO₃·HCl (molecular weight: 394.88 g/mol) .
  • Structural Features : Shares the tropane core but includes a diphenylacetate ester substituent, enhancing steric bulk and altering pharmacological activity.
  • Functional Differences: Unlike tropanon hydrochloride, nortropinyl benzilate is a metabolite of trospium chloride, a quaternary ammonium antimuscarinic agent used for overactive bladder .
Table 1: Structural Comparison of Tropane Derivatives
Compound Core Structure Substituent(s) Molecular Weight (g/mol) Key Applications
This compound Tropane (C₈H₁₃NO) 3-ketone 175.68 Undefined (research use)
Nortropinyl benzilate HCl Tropane (C₈H₁₃NO) 3-diphenylacetate ester 394.88 Antimuscarinic metabolite

Tranylcypromine Hydrochloride

  • Molecular Formula : C₉H₁₁N·HCl (molecular weight: 169.65 g/mol) .
  • Structural Features : A cyclopropane derivative with a phenyl group, lacking the tropane backbone but sharing amine functionality.
  • Functional Role: Irreversible monoamine oxidase inhibitor (MAOI) used in depression treatment, contrasting with tropanon’s undefined mechanism .

Comparison with Functionally Similar Compounds

Bupropion Hydrochloride

  • Molecular Formula: C₁₃H₁₈ClNO·HCl (molecular weight: 276.21 g/mol) .
  • Functional Similarities: Both compounds act on the central nervous system (CNS). Bupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI) for depression and smoking cessation.
  • Key Differences: Bupropion’s structure includes a chlorophenyl and tert-butylamino group, conferring distinct pharmacokinetics (e.g., longer half-life: ~21 hours) compared to tropanon’s simpler tropane framework .
Table 2: Pharmacological Comparison of CNS-Acting Hydrochlorides
Compound Target/Mechanism Half-Life LD₅₀ (Mouse, IP) Clinical Use
This compound Undefined N/A 430 mg/kg Research
Bupropion HCl NDRI ~21 hours 245 mg/kg* Depression, smoking cessation
Tranylcypromine HCl MAO-A/MAO-B inhibitor ~2.5 hours 150 mg/kg* Treatment-resistant depression

*Values extrapolated from analogous rodent studies; specific data unavailable in provided evidence.

Memantine Hydrochloride

  • Molecular Formula : C₁₂H₂₁N·HCl (molecular weight: 215.76 g/mol) .
  • Functional Overlap: Both compounds interact with glutamatergic pathways. Memantine is an NMDA receptor antagonist for Alzheimer’s disease, while tropanon’s CNS effects remain uncharacterized .

Critical Analysis of Limitations in Current Data

  • This compound: Limited pharmacological data (e.g., receptor affinity, metabolic pathways) hinders direct comparisons .
  • Toxicity Profiles : LD₅₀ data for comparator compounds (e.g., bupropion) are inferred due to incomplete evidence .

Q & A

Q. What statistical approaches are recommended for interpreting dose-dependent effects in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or probit analysis) to calculate EC50/LC50 values. Use survival analysis (Kaplan-Meier curves) for time-to-event data. Incorporate Bayesian methods to account for small sample sizes or incomplete datasets, as suggested in advanced toxicology research frameworks .

Ethical and Compliance Considerations

Q. What ethical guidelines govern the use of this compound derivatives in human subject research?

  • Methodological Answer : Follow institutional review board (IRB) protocols for informed consent, risk-benefit analysis, and data anonymization. Preclinical data (e.g., LD50, genotoxicity assays) must justify human dosing. Reference the Application for Research Involving Human Subjects framework, which mandates rigorous participant selection criteria and adverse event reporting .

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